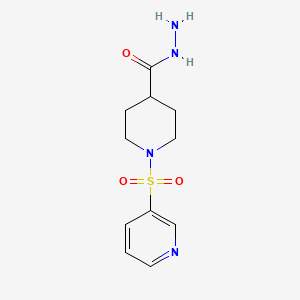

1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide

Description

1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide is a piperidine derivative featuring a pyridine-3-sulfonyl group at the 1-position and a carbohydrazide moiety at the 4-position. This compound is part of a broader class of sulfonamide-containing heterocycles, which are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its synthesis typically involves sulfonylation of piperidine-4-carbohydrazide precursors, as exemplified in and , where analogous compounds are synthesized via nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

1-pyridin-3-ylsulfonylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c12-14-11(16)9-3-6-15(7-4-9)19(17,18)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7,12H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDMHYDQWLPNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide typically involves the reaction of pyridine-3-sulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Enzyme Inhibition

1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide has been evaluated for its enzyme inhibition activities, particularly against:

- Acetylcholinesterase : The compound demonstrates competitive inhibition by binding to the active site of the enzyme, which is vital for neurotransmission regulation. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.

- Butyrylcholinesterase : Similar to acetylcholinesterase, this enzyme plays a role in the breakdown of neurotransmitters, and inhibition can lead to increased levels of acetylcholine in the brain .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth through enzyme inhibition mechanisms, particularly targeting bacterial enzymes like urease .

Anticancer Activity

The compound has been synthesized and tested for anticancer activities. Its mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that it can inhibit cancer cell proliferation and promote programmed cell death .

Antioxidant Capacity

Novel derivatives of this compound have been evaluated for their antioxidant activities. These derivatives show potential use in conditions associated with oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preclinical studies suggest that this compound may offer neuroprotective benefits. It has been associated with improved cognitive function and reduced neurotoxicity in models of Alzheimer’s disease. The mechanism involves reducing reactive oxygen species (ROS) and inhibiting amyloid-beta peptide toxicity .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound significantly improved cognitive performance in tasks assessing memory and learning. The treatment resulted in decreased levels of oxidative stress markers in brain tissues, suggesting a protective effect against neurodegeneration.

Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial activity against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-deficient sulfonyl groups (e.g., nitro-substituted) require harsher conditions (reflux, strong bases) for incorporation .

- Fluorinated pyridine derivatives (e.g., 6-fluoropyridin-2-yl) are synthesized via nucleophilic substitution with high yields .

Structural Analogs and Substituent Effects

Structural analogs of 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide differ primarily in the sulfonyl substituent, which influences physicochemical and biological properties:

Biological Activity

1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activities, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine sulfonyl group and a carbohydrazide moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with sulfonyl groups, exhibit notable antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth through enzyme inhibition mechanisms, particularly targeting enzymes like acetylcholinesterase (AChE) and urease .

Antioxidant Properties

This compound has demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Neuroprotective Effects

Preclinical studies suggest that this compound may offer neuroprotective benefits. It has been associated with improved cognitive function and reduced neurotoxicity in models of Alzheimer’s disease. The mechanism involves the reduction of reactive oxygen species (ROS) and the inhibition of amyloid-beta peptide toxicity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The sulfonamide group in the structure acts as a zinc binder, which is critical for inhibiting various enzymes involved in metabolic pathways relevant to disease processes .

- Cellular Interaction : The compound interacts with cellular components, influencing pathways that regulate apoptosis and inflammation. This interaction is particularly relevant in the context of neurodegenerative diseases .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound significantly improved cognitive performance in tasks assessing memory and learning. The treatment resulted in decreased levels of oxidative stress markers in brain tissues, suggesting a protective effect against neurodegeneration.

Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial activity against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.